4-(8-ethoxy-4,4-dimethyl-1-thioxo-4,5-dihydro[1,2]thiazolo[5,4-c]quinolin-2(1H)-yl)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide
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Overview
Description
4-{8-ETHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLIN-2-YL}-N-(4-METHYLPYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a unique combination of functional groups, including a thiazoloquinoline core, a sulfonamide group, and an ethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{8-ETHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLIN-2-YL}-N-(4-METHYLPYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The key steps may include:
- Formation of the thiazoloquinoline core through cyclization reactions.
- Introduction of the ethoxy group via etherification.
- Attachment of the sulfonamide group through sulfonation and subsequent amide formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazoloquinoline core can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom may yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a pharmaceutical agent. The presence of the sulfonamide group suggests possible antibacterial or antifungal activity.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic applications. The thiazoloquinoline core is a common motif in many bioactive molecules, suggesting potential activity against various diseases.
Industry
In industry, this compound may find applications in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{8-ETHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLIN-2-YL}-N-(4-METHYLPYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-{8-ETHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLIN-2-YL}-N-(4-METHYLPYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE: can be compared with other thiazoloquinoline derivatives, sulfonamides, and compounds with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties
Properties
Molecular Formula |
C25H25N5O3S3 |
---|---|
Molecular Weight |
539.7 g/mol |
IUPAC Name |
4-(8-ethoxy-4,4-dimethyl-1-sulfanylidene-5H-[1,2]thiazolo[5,4-c]quinolin-2-yl)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C25H25N5O3S3/c1-5-33-17-8-11-20-19(14-17)21-22(25(3,4)28-20)35-30(23(21)34)16-6-9-18(10-7-16)36(31,32)29-24-26-13-12-15(2)27-24/h6-14,28H,5H2,1-4H3,(H,26,27,29) |
InChI Key |
XSFOPQYLRQVKRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(C3=C2C(=S)N(S3)C4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC(=N5)C)(C)C |
Origin of Product |
United States |
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